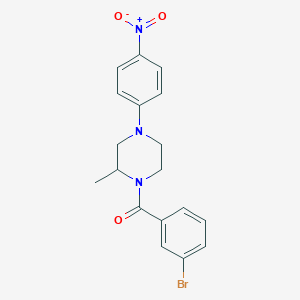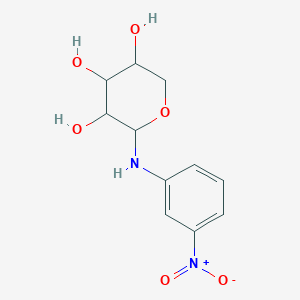![molecular formula C17H21FN4O B4967375 1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)
1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community. It is commonly referred to as DFP-10825 and is known for its potential use in treating various medical conditions.
Wirkmechanismus
The mechanism of action of DFP-10825 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. DFP-10825 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of protein kinase B (Akt), a protein involved in cancer growth.
Biochemical and Physiological Effects:
DFP-10825 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). DFP-10825 has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, DFP-10825 has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments. It is a highly potent and selective inhibitor of COX-2 and Akt, making it a useful tool for studying the role of these enzymes in inflammation and cancer growth. Additionally, DFP-10825 has been shown to have low toxicity in animal models, making it a safer alternative to other anti-inflammatory and anti-cancer drugs.
However, DFP-10825 also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Additionally, DFP-10825 is expensive to synthesize, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on DFP-10825. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DFP-10825 has been shown to protect neurons from damage in animal models of these diseases, and further research is needed to determine its potential therapeutic value.
Another area of interest is the development of more potent and selective inhibitors of COX-2 and Akt. DFP-10825 has shown promise in these areas, but there is still room for improvement.
Finally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of DFP-10825. This information will be important for the development of more effective and safe drugs based on this compound.
In conclusion, DFP-10825 is a promising compound with potential applications in treating various medical conditions. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied for its scientific research application. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Synthesemethoden
The synthesis of DFP-10825 involves a series of chemical reactions. The starting material for the synthesis is 4-fluoroaniline, which is reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to form the intermediate product. The intermediate product is then reacted with piperidine and acetic anhydride to yield the final product, DFP-10825. The synthesis of DFP-10825 has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential use in treating various medical conditions. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, DFP-10825 has been shown to protect neurons from damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-12-10-16(21(2)20-12)17(23)22-9-3-4-15(11-22)19-14-7-5-13(18)6-8-14/h5-8,10,15,19H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHEQNVPMKGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967304.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)

![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)
![6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)

![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967357.png)
![methyl 4-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoate](/img/structure/B4967364.png)
![N-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967371.png)
![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)
![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)
